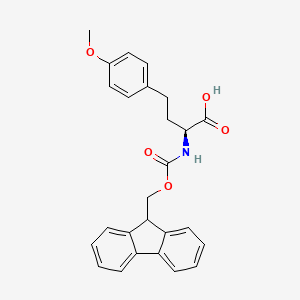

Fmoc-4-methoxy-L-homophenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Fmoc-4-methoxy-L-homophenylalanine" is not directly mentioned in the provided papers. However, the papers discuss various Fmoc-protected amino acids and their derivatives, which are relevant to the synthesis and application of Fmoc-protected amino acids in peptide synthesis. Fmoc (9-fluorenylmethoxycarbonyl) is a common protecting group used in solid-phase peptide synthesis due to its stability and ease of removal under mild basic conditions .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of the amino acid. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine was achieved in 35% overall yield from L-homoserine, demonstrating the feasibility of incorporating Fmoc-protected amino acids into peptides using solid-phase peptide synthesis . Similarly, the synthesis of N-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine involved deprotection of the penultimate diethylphosphonate intermediate, illustrating the complexity and specificity of protecting group strategies in the synthesis of Fmoc-protected amino acids .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which protects the amino group, and various side chain protections that are specific to the amino acid . For instance, the synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine involved orthogonal protection suitable for the preparation of inhibitors, indicating the importance of protecting group strategies in maintaining the integrity of the amino acid during peptide synthesis .

Chemical Reactions Analysis

Fmoc-protected amino acids are used in peptide synthesis, where they undergo a series of chemical reactions including coupling and deprotection. The Fmoc group is typically removed under basic conditions, allowing for the sequential addition of amino acids to the growing peptide chain. The papers describe the use of Fmoc-protected amino acids in the synthesis of peptides, such as neoglycopeptides and phosphotyrosyl peptide analogues , highlighting the versatility of these compounds in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the nature of the side chain protections and the overall structure of the amino acid. These properties are crucial for the solubility, stability, and reactivity of the amino acids in solid-phase peptide synthesis. For example, the synthesis of Fmoc-DOPA(acetonide)-OH involved protecting the catechol of DOPA to ensure its stability during peptide synthesis . The enantiomeric purity of synthesized Fmoc-protected amino acids, such as 4-carboxyphenylalanine derivatives, is also essential for their application in the synthesis of biologically active peptides .

科学的研究の応用

1. Peptide Synthesis

Fmoc-4-methoxy-L-homophenylalanine is extensively used in the synthesis of peptides, specifically in solid-phase syntheses of β-peptides and other peptide variants. Šebesta and Seebach (2003) discussed the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase synthesis of β-peptides. Their method is notable for large-scale preparation and has been characterized by various spectroscopic techniques (Šebesta & Seebach, 2003). Moreover, the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis using acid-labile anchor groups demonstrates the versatility and utility of Fmoc-amino acids in peptide synthesis (Stüber, Knolle, & Breipohl, 2009).

2. Self-Assembly and Nanostructure Formation

Fmoc-4-methoxy-L-homophenylalanine contributes significantly to the field of nanostructure formation and self-assembly. Research by Mayans and Alemán (2020) indicates that the assembly preferences of phenylalanine homopeptides are altered by capping both the N- and C-termini using highly aromatic fluorenyl groups, showcasing the assembly capabilities of these compounds under varying conditions (Mayans & Alemán, 2020). Liu et al. (2011) explored the reversible electroaddressing of self-assembling amino-acid conjugates, demonstrating the potential of Fmoc-phenylalanine in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).

3. Biomedical Applications

The use of Fmoc-4-methoxy-L-homophenylalanine extends into biomedical applications, particularly in the development of hydrogels and bioactive materials. Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH, highlighting its potential in developing biomedical materials (Schnaider et al., 2019). Additionally, Wang et al. (2017) demonstrated the suitability of Fmoc-FF and Fmoc-RGD self-assembling nanofibers for the attachment, proliferation, and differentiation of mesenchymal stem cells, opening avenues in tissue engineering (Wang et al., 2017).

作用機序

Target of Action

Fmoc-4-methoxy-L-homophenylalanine is an active pharmaceutical intermediate . It is postulated to interact with the melanocortin system, which has five receptors . Antagonists of the central melanocortin receptors (MC3R, MC4R) are considered potential therapeutics for disorders of negative energy balance such as anorexia, cachexia, and failure to thrive .

Mode of Action

It is believed to interact with its targets, possibly the melanocortin receptors, leading to changes in the body’s energy balance .

Biochemical Pathways

Given its potential interaction with the melanocortin system, it may influence pathways related to energy balance .

Result of Action

Given its potential role as an antagonist of the melanocortin receptors, it may influence the body’s energy balance, potentially providing therapeutic benefits for conditions like anorexia, cachexia, and failure to thrive .

Safety and Hazards

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVNDZDIQBDWQL-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-methoxy-L-homophenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)

![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)

![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)